molecular formula C13H12N3NaO3S B13769940 Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt CAS No. 6953-50-0

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt

Cat. No.: B13769940
CAS No.: 6953-50-0
M. Wt: 313.31 g/mol
InChI Key: VLVWDCRLRGHEHJ-UHFFFAOYSA-M
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Description

This compound is an azo dye characterized by a benzenesulfonic acid backbone substituted with a monosodium sulfonate group and an azo-linked 4-amino-3-methylphenyl moiety. Its molecular formula is C₁₃H₁₂N₃O₃SNa, with a molecular weight of ~329.3 g/mol. Synthesized via diazotization and coupling reactions, it involves protecting the NH₂ group in anilino-toluidine with a sulfonate group .

Properties

CAS No.

6953-50-0

Molecular Formula

C13H12N3NaO3S

Molecular Weight

313.31 g/mol

IUPAC Name

sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

VLVWDCRLRGHEHJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt typically involves the diazotization of 4-amino-3-methylphenylamine followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Industrial Applications

  • Textile Dyeing
    • Azo dyes like benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt are primarily used as coloring agents in textile industries. They are effective for dyeing natural fibers such as wool and silk, as well as synthetic fibers like nylon . The compound's properties allow for vibrant colors and good stability during the dyeing process.
  • Cosmetics and Personal Care Products
    • This compound is utilized in cosmetics for its coloring properties. It can be found in products such as lipsticks and hair dyes, where its solubility and brightness enhance the aesthetic appeal .
  • Food Coloring
    • Although not as common, some azo dyes are permitted for use in food products. The structural characteristics of benzenesulfonic acid derivatives can allow them to be used as food colorants under regulatory approvals in certain regions .
  • Environmental Assessments
    • The compound is part of a broader group of azo dyes that are being assessed for their environmental impact. Studies focus on the biodegradability and potential toxicity of these compounds in aquatic environments, highlighting the need for careful evaluation of their use in industrial applications .

Case Studies

  • Textile Industry Study
    A study conducted on the use of azo dyes in textile applications demonstrated that benzenesulfonic acid derivatives provided superior colorfastness compared to other dye classes. The research indicated that controlling pH during the dyeing process significantly affected the final color intensity and durability on fabrics .
  • Environmental Impact Assessment
    Research analyzing the environmental impact of azo dyes revealed that benzenesulfonic acid derivatives showed varying degrees of biodegradability. The findings emphasized the importance of assessing these compounds' long-term effects on aquatic ecosystems .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo dyes with sulfonate groups are widely utilized for their vibrant colors and water solubility. Below is a comparative analysis of structurally related compounds:

Methyl Orange (C.I. Acid Orange 52)

  • Structure: Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt (C₁₄H₁₄N₃NaO₃S; MW: 327.33 g/mol).
  • Properties: Solubility: Soluble in water, less in ethanol. Color Change: Red (pH 3.0) to yellow (pH 4.4) with a λₘₐₓ at 507 nm. pKa: 3.40–3.75.
  • Applications: pH indicator, biological staining (proteins, nucleic acids), and industrial uses in liquid crystals and nanoparticles .
  • Safety: Genotoxic and mutagenic in high concentrations .

Acid Yellow 36 (Metanil Yellow)

  • Structure: Benzenesulfonic acid, 3-[[4-(phenylamino)phenyl]azo]-, monosodium salt (C₁₈H₁₄N₃O₃SNa; MW: 375.38 g/mol).
  • Properties :
    • Solubility : Highly water-soluble.
    • Color : Yellow.
  • Applications : Textile dye, leather staining.
  • Safety: Classified as hazardous (6.1E, 6.4A) due to genotoxicity .

Benzenesulfonic acid, 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxy-

  • Properties : Enhanced solubility due to hydroxyl groups; λₘₐₓ likely shifted compared to Methyl Orange.
  • Applications : Specialized dyes requiring pH sensitivity or metal coordination .

Target Compound: 3-[(4-amino-3-methylphenyl)azo]benzenesulfonic acid, monosodium salt

  • Key Differences: Substituents: The 4-amino-3-methylphenyl group provides a primary amine and methyl group, contrasting with Methyl Orange’s dimethylamino group. Synthesis: Uses toluidine derivatives, enabling tailored substituent patterns .
  • Inferred Properties: λₘₐₓ: Likely 480–520 nm (similar to Methyl Orange but influenced by electron-donating methyl/amino groups). Stability: Enhanced by the sulfonate group but may be less stable than Acid Yellow 36 due to the primary amine.

Comparative Data Table

Property Target Compound Methyl Orange Acid Yellow 36
Molecular Formula C₁₃H₁₂N₃O₃SNa C₁₄H₁₄N₃NaO₃S C₁₈H₁₄N₃O₃SNa
Molecular Weight ~329.3 g/mol 327.33 g/mol 375.38 g/mol
Substituents 4-Amino-3-methylphenyl 4-Dimethylaminophenyl 4-Phenylaminophenyl
Solubility High (inferred) High in water High in water
λₘₐₓ ~490–510 nm (inferred) 507 nm Not provided
Toxicity Likely low (data needed) Genotoxic Genotoxic
Primary Use Dye intermediate (inferred) pH indicator, staining Textile dye

Biological Activity

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt, commonly referred to as an azo dye, is characterized by its vivid coloration and solubility in water due to the presence of the sulfonic acid group. Its chemical formula is C13H12N3NaO3S\text{C}_{13}\text{H}_{12}\text{N}_{3}\text{NaO}_{3}\text{S}, with a molecular weight of approximately 313.31 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science.

The synthesis of this compound typically involves the azo coupling reaction, where an amine reacts with a diazonium salt. The control of reaction conditions is crucial for achieving desired yields and purity. The sulfonic acid group enhances the compound's solubility and stability, making it suitable for various applications .

Biological Activity

1. Antimicrobial Properties:
Research indicates that certain azo compounds exhibit antimicrobial activity. For instance, studies have shown that benzenesulfonic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of cellular membranes or interference with metabolic pathways .

2. Anticancer Potential:
Azo compounds, including benzenesulfonic acid derivatives, have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, one study demonstrated that related azo compounds could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

3. Toxicological Considerations:
While there are promising applications, it is essential to consider the potential toxicity of azo dyes. Some studies have linked certain azo compounds to carcinogenic effects due to their metabolic conversion into aromatic amines in vivo. Regulatory agencies have flagged these compounds for further assessment regarding their safety in consumer products .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing key differences:

Compound Name Structure Unique Features Biological Activity
Benzenesulfonic acid, 4-[(4-amino-2-methylphenyl)azo]Azo linkage with different amino substitutionPotentially different biological activity due to amino positionModerate antimicrobial activity
Benzoic acid derivativesMore complex structure with naphthalene componentBroader application in dyeing due to enhanced stabilityAnticancer properties observed
2-Naphthalenesulfonic acid derivativesNaphthalene core instead of benzeneGenerally higher dyeing strength and stabilityIncreased cytotoxicity against cancer cell lines

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several azo dyes, including benzenesulfonic acid derivatives. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents in textiles and coatings .

Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a derivative of benzenesulfonic acid was tested against various cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values in the low micromolar range, indicating strong cytotoxicity and potential as a lead compound for further development .

Q & A

Q. What are the common synthetic routes for synthesizing this azo-sulfonate compound, and what experimental conditions optimize yield?

The synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. For example:

  • Diazotization : A primary aromatic amine (e.g., 4-amino-3-methylaniline) reacts with nitrous acid (HNO₂) at 0–5°C to form a diazonium salt.
  • Coupling : The diazonium salt reacts with a sulfonated aromatic compound (e.g., benzenesulfonic acid) in alkaline conditions (pH 8–10) to form the azo linkage .
    Key variables : Temperature control (<5°C prevents diazonium decomposition), pH adjustment (sodium carbonate buffers), and stoichiometric ratios (1:1 amine-to-sulfonate) maximize yield.

Q. How does the monosodium sulfonate group influence the compound’s solubility and stability in aqueous systems?

The sulfonate (-SO₃⁻) group enhances water solubility via ionic interactions, while the sodium counterion stabilizes the molecule in polar solvents. Stability is pH-dependent:

  • Acidic conditions : Protonation of sulfonate reduces solubility.
  • Alkaline conditions : Deprotonation maintains solubility but may accelerate azo bond cleavage above pH 12 .
    Methodological note : Conduct solubility tests (e.g., shake-flask method) across pH 2–12, monitored by UV-Vis spectroscopy at λmax (~450–500 nm for azo chromophores) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • UV-Vis : Confirms π→π* transitions in the azo group (absorption ~450–550 nm) and monitors degradation .
  • FT-IR : Identifies sulfonate (asymmetric S-O stretching ~1200 cm⁻¹) and azo (N=N stretching ~1400–1600 cm⁻¹) groups .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm); ¹³C NMR confirms sulfonate carbons (δ ~125–135 ppm) .

Q. How does this compound compare structurally to other azo-sulfonate dyes (e.g., Acid Yellow 36)?

While both contain azo and sulfonate groups, key differences include:

  • Substituents : This compound has a 3-methylphenyl group, whereas Acid Yellow 36 has a phenylamino substituent.
  • Solubility : Additional sulfonate groups in Acid Yellow 36 derivatives enhance hydrophilicity .
    Analytical comparison : Use HPLC-MS to differentiate fragmentation patterns or TLC with polar mobile phases (e.g., ethanol:ammonia 9:1) .

Q. What are the standard protocols for assessing purity in laboratory-scale synthesis?

  • HPLC : Reverse-phase C18 column, gradient elution (water:acetonitrile + 0.1% formic acid), detection at λmax .
  • Elemental analysis : Validate C, H, N, S content against theoretical values (e.g., C₃₀H₂₁N₃Na₂O₉S₂ requires C 49.12%, H 2.88%) .
  • TGA/DSC : Assess thermal stability (azo decomposition typically occurs >200°C) .

Advanced Research Questions

Q. What mechanistic pathways drive the degradation of this azo compound under environmental or biological conditions?

Degradation occurs via:

  • Reductive cleavage : Microbial enzymes (e.g., azoreductases) or chemical reductants (e.g., Na₂S₂O₄) break the azo bond, forming aromatic amines .
  • Oxidative pathways : Advanced oxidation processes (AOPs) like UV/H₂O₂ generate hydroxyl radicals, leading to sulfonate group cleavage .
    Methodology : Use LC-MS/MS to identify degradation products (e.g., sulfanilic acid derivatives) and EPR to detect radical intermediates .

Q. How can researchers resolve contradictions in reported stability data across different studies?

Contradictions often arise from varying experimental conditions. To address:

  • Controlled variables : Systematically test pH (2–12), temperature (20–80°C), and light exposure.
  • Cross-validation : Compare HPLC, UV-Vis, and enzymatic assays (e.g., laccase activity) under identical conditions .
    Case example : Discrepancies in thermal stability may stem from impurities; repeat TGA with recrystallized samples .

Q. What strategies optimize this compound’s application in bioimaging or drug delivery systems?

  • Functionalization : Introduce targeting moieties (e.g., folate) via sulfonate esterification or azo group substitution .
  • Encapsulation : Use liposomes or polymeric nanoparticles to enhance cellular uptake and reduce toxicity .
    Validation : Conduct in vitro cytotoxicity assays (e.g., MTT) and confocal microscopy for subcellular localization .

Q. How do metal ions interact with this compound, and what implications does this have for catalysis or environmental persistence?

  • Coordination : Sulfonate and azo groups chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that may enhance catalytic activity or reduce bioavailability .
  • Environmental impact : Metal binding can alter degradation rates; use ICP-MS to quantify metal adsorption in soil/water models .

Q. What advanced computational methods predict the compound’s reactivity or binding affinity with biomolecules?

  • DFT calculations : Model azo bond dissociation energies or sulfonate pKa values .
  • Molecular docking : Simulate interactions with proteins (e.g., serum albumin) using AutoDock Vina; validate with SPR or ITC .

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